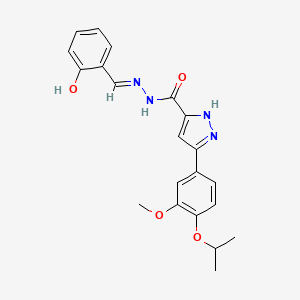

(E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

(E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a hydrazone linkage (E-configuration) between a pyrazole core and a substituted benzylidene group. The pyrazole ring is substituted at the 3-position with a 4-isopropoxy-3-methoxyphenyl group, while the hydrazone moiety is formed via condensation with 2-hydroxybenzaldehyde.

Properties

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-13(2)29-19-9-8-14(10-20(19)28-3)16-11-17(24-23-16)21(27)25-22-12-15-6-4-5-7-18(15)26/h4-13,26H,1-3H3,(H,23,24)(H,25,27)/b22-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFWVDJGXCAEEZ-WSDLNYQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core, which can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Functionalization of the Pyrazole Ring: The pyrazole ring is then functionalized by introducing the 4-isopropoxy-3-methoxyphenyl group. This can be done through electrophilic aromatic substitution reactions.

Schiff Base Formation: The final step involves the condensation of the functionalized pyrazole with 2-hydroxybenzaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

Oxidation: Formation of quinones or oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties. Studies have shown that compounds similar to (E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibit significant anti-inflammatory effects. For instance, research indicates that pyrazoles can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been reported to show activity against various bacterial strains, including those responsible for infections. The structural features of this compound may enhance its efficacy as an antimicrobial agent .

Antioxidant Properties

Antioxidant activity is another significant aspect of pyrazole compounds. Research has demonstrated that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing therapeutic agents for diseases related to oxidative damage .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types, suggesting their role as potential anticancer agents .

Case Study 1: Anti-inflammatory Evaluation

In a study evaluating various pyrazole derivatives, this compound exhibited significant inhibition of inflammatory markers in vitro. The results indicated that this compound could serve as a lead candidate for developing anti-inflammatory drugs .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyrazole derivatives found that this compound effectively reduced the viability of cancer cell lines in a dose-dependent manner. This study suggests its potential application in cancer therapy .

Case Study 3: Antimicrobial Screening

A microbiological screening revealed that the compound displayed notable antibacterial activity against several strains of bacteria, indicating its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (E)-N’-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes such as cyclooxygenase (COX) and microbial proteins.

Pathways Involved: Inhibition of enzyme activity, leading to reduced inflammation or microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally related analogs:

Key Observations:

This may influence molecular packing and solubility . Electron-withdrawing groups (e.g., Cl in E-DPPC) reduce electron density on the pyrazole ring, while electron-donating groups (e.g., OCH₃ in E-MBPC) increase it, modulating reactivity and intermolecular interactions .

Spectroscopic and Computational Insights:

- FT-IR : All compounds show characteristic peaks for C=O (1650–1680 cm⁻¹) and N-H (3150–3250 cm⁻¹) .

- DFT Calculations : For E-DPPC, B3LYP/6-311G** level calculations revealed a planar geometry stabilized by intramolecular H-bonding (O-H⋯N). The HOMO-LUMO energy gap (≈4.5 eV) suggests moderate reactivity .

Crystallography and Hirshfeld Analysis: E-MBPC exhibits intermolecular C-H⋯O and N-H⋯O interactions, contributing to a layered crystal packing .

Table 2: Computational and Physicochemical Properties

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Solubility (Predicted) |

|---|---|---|---|---|

| Target Compound | Not reported | Not reported | Not reported | Low (hydrophobic substituents) |

| E-MBPC | -6.2 | -1.8 | 4.4 | Moderate |

| E-DPPC | -6.5 | -2.0 | 4.5 | Low (chlorinated) |

Biological Activity

(E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrazole ring, a hydrazone linkage, and various substituents that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O4 |

| Molecular Weight | 378.43 g/mol |

| CAS Number | 1285572-00-0 |

| IUPAC Name | N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide |

1. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is crucial for treating conditions such as arthritis and other inflammatory diseases. In vitro studies indicated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests its potential application in managing inflammatory disorders.

3. Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated that it induced apoptosis through the activation of caspase pathways and inhibited cell proliferation significantly .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory processes and cancer progression.

- Reactive Oxygen Species (ROS) Modulation : It has been shown to modulate ROS levels, contributing to its cytotoxic effects against cancer cells.

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in the G1 phase, preventing cancer cell proliferation.

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.

Study 2: Anti-inflammatory Activity

In an experimental model of acute inflammation, administration of the compound resulted in a marked reduction in paw edema in rats, indicating its potential as an anti-inflammatory agent. The reduction was comparable to that observed with standard anti-inflammatory drugs like indomethacin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.